Triethoxyacetaldehyde
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Overview
Description
Triethoxyacetaldehyde is an organic compound characterized by the presence of three ethoxy groups attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxyacetaldehyde can be synthesized through the reaction of acetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with ethanol to form the triethoxy derivative. The general reaction is as follows:
CH3CHO+3C2H5OH→CH3CH(OCH2H5)3+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where acetaldehyde and ethanol are fed into a reactor with an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Triethoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethoxyacetic acid.
Reduction: Reduction can yield triethoxyethanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Triethoxyacetic acid.
Reduction: Triethoxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triethoxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of triethoxyacetaldehyde involves its reactivity with nucleophiles and electrophiles. The ethoxy groups can stabilize intermediates during chemical reactions, making it a versatile reagent in organic synthesis. Its molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon bonds in aldol condensations or participating in oxidation-reduction processes.
Comparison with Similar Compounds
Acetaldehyde: The parent compound with a simpler structure.
Triethoxyethanol: A reduced form of triethoxyacetaldehyde.
Triethoxyacetic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of three ethoxy groups, which provide steric hindrance and influence its reactivity. This makes it distinct from simpler aldehydes and ketones, offering unique pathways for chemical transformations and applications in synthesis.
Properties
IUPAC Name |
2,2,2-triethoxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-4-10-8(7-9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIGJUXCNSUDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720633 |
Source
|
Record name | Triethoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106672-73-5 |
Source
|
Record name | Triethoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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